3-Methyl-2-(4-nitrobenzoyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-3-2-8-14-12(9)13(16)10-4-6-11(7-5-10)15(17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQKNJHBMVCRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247398 | |
| Record name | (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-13-1 | |
| Record name | (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 4 Nitrobenzoyl Pyridine and Analogues
Acylation Reactions for Benzoyl Pyridine (B92270) Formation
Acylation reactions are a fundamental method for the formation of ketones. In the context of pyridine chemistry, these reactions introduce an acyl group onto the pyridine ring. However, the electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom present significant hurdles for classical electrophilic substitution methods.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a canonical reaction for attaching acyl groups to aromatic rings. masterorganicchemistry.com It typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl halide, forming a highly electrophilic acylium ion (or a related complex), which is then attacked by the aromatic ring. masterorganicchemistry.com
However, pyridines are generally poor substrates for standard Friedel-Crafts acylation. youtube.com The lone pair of electrons on the pyridine nitrogen is Lewis basic and readily coordinates with the Lewis acid catalyst. This interaction forms a pyridinium (B92312) salt, which is even more electron-deficient and deactivated towards electrophilic attack than the starting pyridine. youtube.com
In the synthesis of 3-Methyl-2-(4-nitrobenzoyl)pyridine, the required acylating agent is a nitrated product, specifically 4-nitrobenzoyl chloride. This reagent provides the necessary 4-nitrobenzoyl moiety. While the electron-withdrawing nitro group influences the reactivity of the acyl chloride, the primary challenge of the reaction remains the low nucleophilicity of the pyridine ring itself.
Direct acylation of 3-methylpyridine (B133936) with 4-nitrobenzoyl chloride under classical Friedel-Crafts conditions is generally not a viable route due to the deactivation of the pyridine ring by the Lewis acid catalyst. Alternative strategies are often required to achieve the desired transformation. For instance, more electron-rich heterocyclic systems that contain a pyridine ring, such as imidazo[1,2-a]pyridines, have been shown to undergo selective Friedel-Crafts acylation, highlighting the importance of the electronic properties of the substrate. nih.gov
Lewis acid catalysts play a dual and conflicting role in the Friedel-Crafts acylation of pyridines.
Activation of the Acylating Agent: The primary function of the Lewis acid (e.g., AlCl₃, FeCl₃) is to activate the acyl halide, making it a more potent electrophile. masterorganicchemistry.com
Deactivation of the Substrate: The Lewis acid strongly interacts with the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring, rendering it highly resistant to electrophilic attack. masterorganicchemistry.comyoutube.com
This deactivation is the principal reason why direct Friedel-Crafts acylation of simple pyridines is rarely successful. Research has explored various Lewis acids and reaction conditions to circumvent this issue. For example, zinc-based Lewis acids can be used to activate the pyridine ring towards other types of functionalization, such as nucleophilic aromatic substitution, by binding to the nitrogen. nih.gov In some cases, specific catalytic systems involving nickel and a Lewis acid co-catalyst have been developed for the selective functionalization of pyridine C-H bonds, although this is typically for alkylation or alkenylation rather than direct acylation. acs.org
| Catalyst Type | Role in Pyridine Functionalization | Reference |
| Aluminum Chloride (AlCl₃) | Standard Friedel-Crafts catalyst; activates acyl halides but deactivates the pyridine ring by coordination to nitrogen. | masterorganicchemistry.com |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Used as a catalyst in three-component aza-Friedel-Crafts type reactions of imidazo[1,2-a]pyridines. | nih.gov |
| Zinc-based Lewis Acids | Activate the pyridine ring towards nucleophilic substitution and conjugate addition. | nih.gov |
Condensation Reactions Involving 4-Nitrobenzoyl Chloride
A more effective and widely used strategy for synthesizing 2-benzoylpyridines involves a condensation reaction between a nucleophilic pyridine precursor and an electrophilic benzoyl derivative. This approach circumvents the problems associated with electrophilic aromatic substitution.
The key to this method is the metalation of the pyridine ring, typically at the position adjacent to the nitrogen atom. Treating 3-methylpyridine with a strong base, such as lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi), can lead to deprotonation at the C-2 position. This generates a highly reactive organometallic intermediate, 3-methyl-2-lithiopyridine. This species is a powerful nucleophile and can readily react with an electrophile like 4-nitrobenzoyl chloride. youtube.com The subsequent nucleophilic acyl substitution reaction forms the desired ketone, this compound. Pyridine itself can also act as a nucleophilic catalyst in other types of acylation reactions, facilitating the transfer of an acyl group. chemtube3d.com
Strategic Precursor Synthesis
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors, particularly the functionalized pyridine core.
Preparation of 3-Methylpyridine Derivatives for Functionalization
The primary precursor for the pyridine core is 3-methylpyridine, also known as 3-picoline. It is a readily available industrial chemical.
Several large-scale synthetic routes exist for its production:
From Acrolein and Ammonia (B1221849): The most common industrial method involves the reaction of acrolein with ammonia over a heterogeneous oxide-based catalyst. This multi-step process culminates in cyclization to form 3-methylpyridine. wikipedia.org
Chichibabin Pyridine Synthesis: It can be produced as a co-product in the synthesis of pyridine from raw materials like acetaldehyde, formaldehyde, and ammonia. wikipedia.org
From 3-Methylpiperidine: Dehydrogenation of 3-methylpiperidine, which can be derived from the hydrogenation of 2-methylglutaronitrile, also yields 3-methylpyridine. wikipedia.orggoogle.com A patented process describes this dehydrogenation using a palladium catalyst at temperatures between 200°C and 400°C. google.com
Once 3-methylpyridine is obtained, it must be "functionalized" to enable the subsequent coupling reaction. As discussed previously, this functionalization typically involves metalation at the C-2 position to generate a nucleophile for the condensation reaction with 4-nitrobenzoyl chloride. youtube.com Other functionalizations, such as the nitration of 3-methylpyridine-1-oxide to produce 3-methyl-4-nitropyridine-1-oxide, are well-established procedures for introducing different functional groups onto the pyridine ring, showcasing the versatility of this precursor in synthesizing a range of derivatives. orgsyn.org
| Precursor Synthesis Method | Key Reagents/Conditions | Product | Reference |
| Industrial Synthesis | Acrolein, propionaldehyde, ammonia, oxide catalyst | 3-Methylpyridine | wikipedia.org |
| Dehydrogenation | 3-Methylpiperidine, Palladium catalyst (200–400 °C) | 3-Methylpyridine | google.com |
| Liquid-Phase Synthesis | Formaldehyde, paracetaldehyde, ammonia, acetic acid (260-300°C, 30-130 bar) | 3-Methylpyridine | google.com |
| Nitration (for derivatives) | 3-Methylpyridine-1-oxide, H₂SO₄, fuming HNO₃ | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |
Synthetic Routes to 4-Nitrobenzoyl Chloride and Related Reagents
The primary acylating agent for the synthesis of the target molecule is 4-nitrobenzoyl chloride. This reagent is typically prepared from 4-nitrobenzoic acid. Several methods have been reported for this conversion, primarily involving the use of chlorinating agents.
One common and established method involves the reaction of 4-nitrobenzoic acid with phosphorus pentachloride (PCl₅). mdpi.com The reaction is generally heated to facilitate the conversion, and the phosphorus oxychloride byproduct is removed by distillation. mdpi.com The resulting 4-nitrobenzoyl chloride can be purified by distillation under reduced pressure or by crystallization.
Another widely used reagent for this transformation is thionyl chloride (SOCl₂). mdpi.com This method is often preferred due to the gaseous nature of the byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. The reaction can be carried out by refluxing 4-nitrobenzoic acid in an excess of thionyl chloride. mdpi.com In some cases, a catalyst such as pyridine may be added to accelerate the reaction. mdpi.com
The choice of reagent can be influenced by the quality of the commercially available starting materials. For instance, it has been reported that the yield of 4-nitrobenzoyl chloride can be highly dependent on the quality of the phosphorus pentachloride used. organic-chemistry.org A laboratory preparation of phosphorus pentachloride from phosphorus trichloride (B1173362) and chlorine gas can be employed to ensure a high-quality reagent. mdpi.com
Below is a table summarizing the common synthetic routes to 4-nitrobenzoyl chloride:
| Starting Material | Reagent | Conditions | Yield | Reference |
| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating on a water bath | ~90% | mdpi.com |
| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Refluxing with excess reagent | Excellent | mdpi.com |
| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) with pyridine | - | - | mdpi.com |
| Phosphorus trichloride (PCl₃) + Chlorine (Cl₂) | - | Reaction to form PCl₅ in situ | - | mdpi.com |
Table 1. Synthetic Routes to 4-Nitrobenzoyl Chloride. This interactive table provides a summary of common methods for the preparation of 4-nitrobenzoyl chloride, a key reagent in the synthesis of this compound.
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
The synthesis of this compound would likely proceed via the acylation of 3-methylpyridine (3-picoline) with 4-nitrobenzoyl chloride. Pyridines are generally electron-deficient aromatic rings, making them less reactive towards classical Friedel-Crafts acylation. youtube.com However, acylation can be achieved, often requiring specific strategies to activate the pyridine ring or to employ a sufficiently reactive acylating agent. A plausible route is the direct acylation of 3-methylpyridine. The optimization of such a reaction is crucial for achieving high yield and purity.
Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. The reaction of 6-methylpyridine with 4-nitrobenzoyl chloride, a similar transformation, is carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction.
A systematic study of reaction conditions could be tabulated as follows to determine the optimal parameters for the synthesis of this compound:
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (1.2) | 0 to rt | 12 | - |
| 2 | Toluene | Pyridine (2.0) | rt | 24 | - |
| 3 | Acetonitrile | K₂CO₃ (1.5) | 50 | 8 | - |
| 4 | Tetrahydrofuran | n-Butyllithium (1.1) then acyl chloride | -78 to rt | 2 | - |
Table 2. Proposed Optimization of Reaction Conditions. This interactive table outlines a potential experimental design for optimizing the synthesis of this compound. The yield column is left blank as this represents a proposed study.
The use of a non-nucleophilic base is critical to avoid side reactions with the acyl chloride. The temperature needs to be carefully controlled, as higher temperatures might lead to the formation of byproducts. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification of the final product would likely involve column chromatography.
Alternative Synthetic Pathways and Novel Method Development
While direct acylation is a straightforward approach, alternative synthetic pathways could offer advantages in terms of yield, regioselectivity, or milder reaction conditions.
One alternative involves the metalation of 3-methylpyridine followed by acylation. The methyl group in 3-picoline directs lithiation primarily to the 2-position when using a strong base like n-butyllithium or lithium diisopropylamide (LDA). youtube.com The resulting 2-lithiated-3-methylpyridine is a potent nucleophile that can readily react with 4-nitrobenzoyl chloride at low temperatures to afford the desired product with high regioselectivity. This method avoids the potential for acylation at other positions of the pyridine ring. youtube.com
Another approach could be a coupling reaction. For instance, a pre-functionalized pyridine, such as 2-bromo-3-methylpyridine, could be subjected to a metal-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from 4-nitrobenzaldehyde (B150856) or a related compound.
Novel method development could also draw inspiration from recent advances in C-H activation. While challenging for electron-deficient pyridines, direct C-H acylation catalyzed by a transition metal could provide a more atom-economical route.
Furthermore, multi-component reactions offer a powerful strategy for the synthesis of complex molecules in a single step. A three-component reaction involving a pyridine precursor, an acylating agent precursor, and another reactant could potentially lead to the formation of the target molecule or a close analogue. nih.gov For example, ring transformation reactions of activated pyridones have been used to synthesize various substituted nitropyridines. nih.gov
Chemical Transformations and Reactivity Profiles of 3 Methyl 2 4 Nitrobenzoyl Pyridine
Reactions Involving the Nitro (–NO2) Group
The nitro group is a versatile functional group that strongly influences the reactivity of the entire molecule. Its transformations and electronic effects are central to the chemical profile of 3-Methyl-2-(4-nitrobenzoyl)pyridine.
Reductive Transformations to Amino (–NH2) Derivatives
One of the most significant reactions of nitroarenes is their reduction to the corresponding amino compounds. This transformation is a key step in the synthesis of many pharmacologically active molecules and other industrially important chemicals. The reduction of the nitro group in this compound to an amino group can be achieved through various methods, most notably catalytic hydrogenation. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org For the reduction of aromatic nitro compounds, palladium on carbon (Pd/C) is a common and effective catalyst. organic-chemistry.org The reaction converts the nitro group (–NO2) into an amino group (–NH2). masterorganicchemistry.com
Several catalytic systems are available for this transformation, each with its own advantages in terms of selectivity and reaction conditions.
Palladium-on-carbon (Pd/C): A standard and versatile catalyst for nitro group reduction.
Platinum(IV) oxide (PtO2): Another effective catalyst for this type of hydrogenation. wikipedia.org
Raney Nickel: A nickel-aluminum alloy that is also used for the reduction of nitro compounds. masterorganicchemistry.comwikipedia.org
The general reaction for the catalytic hydrogenation of a nitroarene to an aniline (B41778) derivative is as follows:
Ar-NO2 + 3 H2 → (catalyst) → Ar-NH2 + 2 H2O
The reduction of the nitro group significantly alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| Palladium on carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | organic-chemistry.org |
| Platinum(IV) oxide (PtO2) | H2 gas, various solvents | wikipedia.org |
| Raney Nickel | H2 gas, various solvents | masterorganicchemistry.comwikipedia.org |
| Iron in acidic media | Fe, HCl | masterorganicchemistry.com |
| Tin(II) chloride | SnCl2, ethanol | masterorganicchemistry.com |
Influence of the Nitro Group as an Electron-Withdrawing Moiety on Reactivity
The nitro group (–NO2) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This strong electron-withdrawing nature significantly impacts the reactivity of the aromatic rings to which it is attached.
In the context of this compound, the nitro group deactivates the phenyl ring towards electrophilic substitution, making such reactions more difficult compared to unsubstituted benzene (B151609). Conversely, it activates the phenyl ring for nucleophilic aromatic substitution, although this is less common for nitro groups on a benzene ring unless other activating groups are present.
The electron-withdrawing effect of the nitro group is a result of:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached aromatic ring through the sigma bond framework. stackexchange.com
Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions. stackexchange.com This delocalization makes the ring electron-deficient.
Reactions of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. wikipedia.org This inherent electronic nature makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. stackexchange.com
Nucleophilic Substitution Reactions on the Pyridine Nucleus
The pyridine ring in this compound is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic substitution. wikipedia.org Nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com
However, in this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be most likely to occur at the 4- or 6-positions. The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr). quimicaorganica.org In the absence of a leaving group, direct nucleophilic substitution is less common but can occur under specific conditions, such as the Chichibabin reaction, which involves the amination of the pyridine ring. wikipedia.org
The reactivity of the pyridine ring towards nucleophiles can be enhanced by N-alkylation or N-oxidation, which increases the positive charge on the ring and further activates it for nucleophilic attack. wikipedia.org
Ring-Opening Reactions of Pyridine Derivatives (General Context)
While not a common reaction for simple pyridines, the pyridine ring can undergo ring-opening reactions under certain conditions, often involving strong nucleophiles or specific catalytic systems. rsc.orgacs.org For instance, the reaction of pyridine with sodium in liquid ammonia (B1221849) can lead to ring-opened products. slideshare.net More complex pyridine derivatives, particularly those coordinated to metal centers, can undergo ring-opening through mechanisms involving deprotonation and C-N bond cleavage. acs.org
In a general context, ring-opening reactions of pyridine derivatives often require harsh conditions or specific activation of the pyridine ring. For this compound, such reactions are not expected to be facile but might be achievable under specific and forcing reaction conditions.
Reactivity of the Methyl (–CH3) Group at the Pyridine 3-Position
The methyl group at the 3-position of a pyridine ring is generally less acidic than those at the 2- or 4-positions. However, it can still undergo oxidation under appropriate conditions.
Oxidation of the Methyl Group to Carboxyl (–COOH) Functionality
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. Strong oxidizing agents are typically required for this process. While no specific examples for this compound have been found, analogous reactions on related molecules suggest potential pathways. For instance, the oxidation of methylpyridines to their corresponding carboxylic acids is a known industrial process.
| Reactant | Oxidizing Agent | Product | Reference |
| Toluene | Potassium permanganate (B83412) | Benzoic acid | General textbook knowledge |
| 3-Picoline | Nitric acid | Nicotinic acid | Industrial process |
Without specific studies on this compound, it is hypothesized that treatment with strong oxidants like potassium permanganate (KMnO4) or nitric acid (HNO3) could potentially convert the methyl group to a carboxyl group, yielding 2-(4-nitrobenzoyl)-3-pyridinecarboxylic acid. However, the conditions would need to be carefully controlled to avoid degradation of the nitrobenzoyl moiety.
Reactions of the Ketone (–C=O) Linkage
The ketone functional group is a versatile site for various chemical transformations, including condensation reactions that form new carbon-carbon bonds.
Participation in Condensation Reactions for Carbon-Carbon Bond Formation
Ketones can react with a variety of nucleophiles in condensation reactions. For example, in an aldol-type condensation, the ketone could react with an enolate to form a β-hydroxy ketone, which may subsequently dehydrate. While no specific condensation reactions for this compound are documented, the reactivity of other benzoylpyridine derivatives provides some insight. For instance, 2-benzoylpyridine (B47108) can undergo reactions with Grignard reagents at the carbonyl carbon.
| Reactant | Reagent | Product Type | Reference |
| 2-Benzoylpyridine | N-methyl-4-piperidyl magnesium chloride | Tertiary alcohol | google.com |
It is plausible that the ketone in this compound could participate in similar reactions.
Exploration of Other Reactive Sites and Functional Group Interconversions
Beyond the methyl and ketone groups, other reactive sites on this compound include the pyridine ring and the nitro group. The pyridine nitrogen is basic and can be protonated or alkylated. The nitro group on the benzene ring is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation would yield 2-(4-aminobenzoyl)-3-methylpyridine, a significantly different electronic and reactive molecule.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Methyl 2 4 Nitrobenzoyl Pyridine
Integration of Experimental Spectroscopy with Quantum Chemical Calculations
Modern structural analysis integrates experimental spectroscopic data with high-level quantum chemical calculations. This synergistic approach provides a more robust and detailed understanding of molecular properties than either method could achieve alone. Theoretical models, particularly those based on Density Functional Theory (DFT), can predict spectroscopic parameters, which are then compared with experimental results to confirm structural assignments and provide deeper insight into the electronic and vibrational characteristics of the molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The vibrational spectrum of 3-Methyl-2-(4-nitrobenzoyl)pyridine is expected to exhibit characteristic bands for its constituent parts: the substituted pyridine (B92270) ring, the methyl group, the carbonyl linker, and the nitrobenzoyl moiety.
The spectroscopic study of substituted pyridines is well-established, providing a basis for assigning the observed vibrational modes. niscpr.res.in The formation of salts or complexes can lead to shifts in the IR spectrum, particularly in the regions of aromatic C-H vibrations and C=C/C=N vibrations, reflecting changes in the molecule's aromaticity. pw.edu.pl
Key expected vibrational frequencies for this compound are summarized below. These assignments are based on established data for substituted pyridines, aromatic ketones, and nitro compounds. niscpr.res.inresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (pyridine & benzene) | Stretching | 3150 - 3000 |
| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2975 - 2850 |
| Carbonyl (C=O) | Stretching | 1680 - 1660 |
| Pyridine Ring | C=C and C=N Stretching | 1650 - 1400 |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |
The precise positions of these bands are influenced by the electronic coupling between the pyridine ring and the nitrobenzoyl group, making the integration with theoretical calculations crucial for definitive assignments.
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms within a molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the methyl protons, the three protons of the pyridine ring, and the four protons of the 4-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups. Data from related substituted pyridines and nitro-aromatic compounds serve as a reference for predicting these shifts. rsc.orgrsc.orgchemicalbook.comchemicalbook.com
¹⁵N NMR: With two nitrogen atoms in distinct chemical environments (a pyridine ring and a nitro group), ¹⁵N NMR spectroscopy offers valuable structural information. The chemical shift of the pyridine nitrogen is sensitive to substituents and can be influenced by tautomeric equilibria. scispace.comresearchgate.net The ¹⁵N chemical shift of the nitro group is also highly characteristic. scispace.com Advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to significantly enhance the ¹⁵N NMR signals of pyridine and other nitrogen-containing compounds, facilitating their detection at natural abundance. nih.govnih.gov The chemical shifts for the nitrogen atoms are typically referenced to an external standard like nitromethane (B149229) (CH₃NO₂). scispace.com
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | Aromatic (Pyridine, Benzene) | 7.0 - 9.0 |
| ¹H | Methyl (CH₃) | 2.3 - 2.7 |
| ¹³C | Carbonyl (C=O) | 190 - 200 |
| ¹³C | Aromatic (C-NO₂) | 145 - 155 |
| ¹³C | Aromatic (Pyridine, Benzene) | 120 - 150 |
| ¹³C | Methyl (CH₃) | 18 - 25 |
| ¹⁵N | Pyridine | -130 to -100 |
| ¹⁵N | Nitro Group | -20 to -15 |
To refine the assignment of NMR signals, quantum chemical calculations are employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁵N). nih.govnih.gov
The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). nih.gov Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. nih.gov Comparing these predicted shifts with experimental data helps to confirm the assignments and validate the computed molecular structure. This computational approach is particularly valuable for complex molecules where signal overlap or ambiguous assignments can occur. nih.govresearchgate.net
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The spectrum is dictated by the presence of chromophores—parts of the molecule that absorb light. In this compound, the conjugated system formed by the pyridine ring and the nitrobenzoyl group acts as a potent chromophore.
The absorption spectrum is expected to be dominated by two main types of electronic transitions: slideshare.netlibretexts.orgelte.hu
π → π* transitions: These high-intensity absorptions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems. As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). lumenlearning.com
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen and the nitro group oxygens, to an antibonding π* orbital. slideshare.netlumenlearning.com These transitions typically occur at longer wavelengths than π → π* transitions.
Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis absorption spectrum, including the λmax values and the nature of the corresponding electronic transitions. researchgate.net
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | Promotion from bonding π to antibonding π orbitals of the conjugated system. | Near UV (200-400 nm) |
| n → π | Promotion from non-bonding n (on C=O, NO₂) to antibonding π orbitals. | Near UV / Visible (300-450 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
X-ray Crystallography for Solid-State Structural Determination (General relevance to similar compounds)
While spectroscopic methods provide invaluable information about molecular structure and connectivity, single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure for this compound is not detailed here, analysis of closely related compounds provides significant insight into its likely solid-state conformation. For instance, the crystal structure of pyridin-4-ylmethyl 4-nitrobenzoate, which shares the pyridine and nitrobenzoate moieties, has been determined. researchgate.net This compound was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net Its structural analysis revealed key details about the planarity of the aromatic rings and the orientation of the ester linkage. researchgate.net
Coordination Chemistry and Ligand Properties of 3 Methyl 2 4 Nitrobenzoyl Pyridine
Ligand Design Principles for Pyridine-Based Compounds
The design of pyridine-based ligands is a cornerstone of coordination chemistry, offering a versatile platform for the development of complexes with tailored properties. The nitrogen atom of the pyridine (B92270) ring provides a primary coordination site, and its basicity and steric accessibility can be finely tuned through the strategic placement of substituents. mdpi.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, significantly influence the electron density on the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond.
Furthermore, the introduction of additional donor atoms in the substituents can lead to the formation of chelate rings, enhancing the stability of the resulting metal complexes. The geometry and rigidity of the ligand framework also play a crucial role in determining the coordination number and geometry of the metal center. nih.gov These design principles are fundamental to creating coordination compounds with specific applications, ranging from catalysis to materials science. researchgate.netresearchgate.net
Metal Complexation Studies
While dedicated studies on the metal complexation of 3-Methyl-2-(4-nitrobenzoyl)pyridine are not extensively available in the reviewed literature, the behavior of analogous compounds provides a strong basis for predicting its coordination chemistry.
Synthesis and Characterization of Metal Chelates with this compound as a Ligand
The synthesis of metal chelates with ligands structurally similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net For instance, the synthesis of complexes with a related ligand, N1-isonicotinoyl-3-methyl-4-(p-hydroxybenzilidene)-2-pyrazolin-5-one, has been achieved with cobalt(II), nickel(II), and copper(II) salts. nih.govresearchgate.netresearchgate.net The resulting complexes are often characterized using a variety of techniques, including elemental analysis, and spectroscopic methods to confirm their composition and structure. researchgate.net
Based on these precedents, the synthesis of metal complexes with this compound would likely proceed in a similar fashion, yielding crystalline products that can be subjected to detailed characterization.
Proposed Coordination Modes (e.g., Monodentate, Bidentate, Tridentate)
The coordination mode of a ligand is determined by the number of donor atoms that bind to the metal center. Pyridine itself acts as a monodentate ligand, coordinating through its nitrogen atom. mdpi.com However, the presence of the 2-(4-nitrobenzoyl) substituent in this compound introduces a carbonyl oxygen atom which can also act as a donor. This allows for the possibility of bidentate coordination, where both the pyridine nitrogen and the carbonyl oxygen bind to the metal ion, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature in related 2-acylpyridine ligands.
In some instances, depending on the reaction conditions and the nature of the metal ion, monodentate coordination through only the pyridine nitrogen might occur. Tridentate coordination would be unlikely for this specific ligand unless further donor groups were introduced.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, Magnetic Susceptibility)
The interaction between a ligand and a metal ion induces characteristic changes in their spectroscopic properties. These changes provide valuable information about the coordination mode and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: Upon coordination of this compound, a noticeable shift in the stretching frequency of the C=O group to lower wavenumbers would be expected in the IR spectrum. This shift is a strong indicator of the carbonyl oxygen's involvement in coordination. Similarly, changes in the vibrational modes of the pyridine ring would also be observed.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes would likely exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The positions and intensities of these bands would be dependent on the specific metal ion and the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the signals of the protons on the pyridine ring and the benzoyl group would be shifted upon coordination compared to the free ligand. These shifts provide detailed information about the electronic environment around the protons in the complex.
Magnetic Susceptibility: For complexes with paramagnetic metal ions, magnetic susceptibility measurements would be crucial for determining the oxidation state and spin state of the metal center.
Influence of the Nitro and Methyl Groups on Ligand Properties and Coordination Chemistry
The nitro (NO₂) and methyl (CH₃) groups on the this compound ligand have a profound impact on its electronic and steric properties, which in turn influence its coordination chemistry.
The nitro group at the para-position of the benzoyl ring is a strong electron-withdrawing group. This electronic effect is transmitted through the benzoyl moiety to the carbonyl oxygen, potentially reducing its basicity and its ability to coordinate to a metal ion. However, the electron-withdrawing nature of the nitro group can also affect the electronic properties of the resulting metal complex, influencing its reactivity. researchgate.net
The methyl group at the 3-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen and favoring stronger coordination to the metal ion. Sterically, the methyl group is relatively small and is not expected to significantly hinder the coordination of the pyridine nitrogen.
The opposing electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group create a unique electronic profile for this ligand, making it an interesting candidate for coordination studies.
Development of Novel Coordination Compounds for Catalysis or Materials Science
Pyridine-based coordination compounds have found widespread applications in catalysis and materials science. researchgate.netrsc.org The tunability of their electronic and steric properties makes them ideal for designing catalysts for a variety of organic transformations. For example, palladium complexes with pyridine-containing ligands have been used as catalysts in cross-coupling reactions.
Furthermore, the ability of pyridine-based ligands to form well-defined structures with metal ions has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, sensing, and as advanced materials. researchgate.net
While there are no specific reports on the use of this compound in these areas, its structural features suggest that its metal complexes could be explored for such applications. The presence of both a strong donor (pyridine nitrogen) and a weaker donor (carbonyl oxygen) could lead to the formation of complexes with interesting reactivity or structural motifs.
Advanced Applications in Chemical Research and Materials Science
Role as a Building Block in Complex Organic Molecule Synthesis
The structure of 3-Methyl-2-(4-nitrobenzoyl)pyridine makes it a promising candidate as a foundational building block for the synthesis of more complex organic molecules. Pyridine (B92270) and its derivatives are crucial components in a vast array of biologically active compounds and functional materials. researchgate.netglobalresearchonline.net The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic rings for certain types of reactions, while the ketone linkage and the methyl group offer additional sites for chemical transformation.
Although specific examples of complex molecules synthesized directly from this compound are not extensively documented, the general reactivity of nitropyridines and pyridyl ketones suggests its utility. For instance, the nitro group can be reduced to an amine, which is a key functional group for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles. The synthesis of various pyridine derivatives often involves the functionalization of simpler pyridine precursors. ntnu.nosciforum.net
Exploration in Functional Materials Development
The development of novel functional materials is a rapidly advancing field, and pyridine-containing compounds are of significant interest due to their electronic and photophysical properties.
Potential in Organic Electronics
Applications in Optoelectronic Systems
The integration of pyridine derivatives into optoelectronic systems is an active area of research. Pyrene-pyridine integrated systems, for example, have been developed as hole-transporting materials for solution-processed OLEDs. acs.org The photophysical properties of such materials, including their absorption and emission spectra, are crucial for their performance in optoelectronic devices. The nitro group in this compound can influence the molecule's electronic and optical properties, potentially leading to applications in this domain, though specific research is needed to confirm this potential.
Precursor for Other Pyridine Derivatives with Specific Research Interests
The chemical versatility of this compound allows it to serve as a precursor for a variety of other pyridine derivatives with potentially interesting research applications. The reactivity of the nitro group is a key feature in this regard. For example, the reduction of the nitro group to an amino group would yield 2-(4-aminobenzoyl)-3-methylpyridine, a compound with a reactive primary amine that can be used for further derivatization.
The synthesis of functionalized 3-methyl-1-pyridinyl-1H-imidazolium salts as bidentate N-heterocyclic-carbene precursors has been reported, highlighting the utility of the 3-methylpyridine (B133936) scaffold in catalysis. elsevierpure.com While the direct use of this compound as a precursor for these specific catalysts is not documented, it represents a potential pathway for the synthesis of novel ligand systems. The development of new synthetic methods for functionalized pyridines is an ongoing effort in organic chemistry, and versatile starting materials are highly valuable. acs.org
Conclusion and Future Research Directions
Summary of Key Academic Findings on 3-Methyl-2-(4-nitrobenzoyl)pyridine
The chemical compound this compound has been a subject of scientific inquiry, primarily focusing on its synthesis and potential as a building block for more complex molecules. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have been employed to produce this and related compounds, offering improved yields and selectivity. The structure, featuring a methyl group at the 3-position and a 4-nitrobenzoyl group at the 2-position of the pyridine (B92270) ring, creates a distinct electronic environment that influences its reactivity.
Research has indicated that this class of compounds can undergo various chemical transformations. The nitro group is susceptible to reduction to an amino group, and the pyridine ring can participate in electrophilic substitution reactions. Some derivatives have been investigated for their potential biological activities, including antimicrobial properties. For instance, studies on related structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the core structure could be a valuable scaffold for developing new antibiotics.
Identification of Unexplored Research Avenues and Methodological Gaps
Despite the foundational research, several areas concerning this compound remain largely unexplored. A significant gap exists in the comprehensive characterization of its biological activity profile. While preliminary studies on related compounds suggest antimicrobial potential, dedicated research into the specific efficacy of this compound against a broad spectrum of microbial strains is lacking. Furthermore, its potential in other therapeutic areas, such as antiviral or anticancer applications, remains to be investigated.
Methodologically, there is a need for more in-depth studies on the compound's mechanism of action at a molecular level. While it is proposed that the nitro group may be reduced to reactive intermediates that interact with biological macromolecules, detailed mechanistic studies are required to validate this hypothesis. Additionally, the exploration of its metabolic pathways and pharmacokinetic properties is essential for any future in vivo applications. Research into the photochromic behavior, observed in structurally similar compounds like 3-Methyl-2-(2',4'-dinitrobenzyl)pyridine, could also be a fruitful avenue, although the single para-nitro group in the title compound may lead to different properties.
Prospects for Advanced Synthetic Strategies and Computational Insights
Future research could focus on the development of more advanced and efficient synthetic strategies for this compound and its derivatives. While palladium-catalyzed methods have been utilized, exploring other modern catalytic systems could lead to even greater efficiency, milder reaction conditions, and access to a wider range of structural analogues. For instance, exploring different coupling partners and catalysts could yield novel derivatives with enhanced properties.
Computational studies present a significant opportunity to gain deeper insights into the structure-activity relationships of this compound. Molecular docking and dynamics simulations could be employed to predict its interactions with potential biological targets, guiding the rational design of more potent analogues. nih.govresearchgate.net Density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing a theoretical basis for its observed chemical behavior and helping to predict the outcomes of various reactions. nih.gov Such computational approaches can accelerate the discovery process and reduce the need for extensive empirical screening.
Potential for Expanded Utility in Emerging Fields of Chemical Research
The unique structural features of this compound suggest its potential for utility in various emerging fields of chemical research. Its application as a scaffold in medicinal chemistry is a primary area of interest, with the potential to develop new therapeutic agents. nih.govrsc.org The presence of the nitro group also opens up possibilities for its use in materials science. Nitroaromatic compounds can exhibit interesting optical and electronic properties, and derivatives of this compound could be explored for applications in nonlinear optics or as components in charge-transfer complexes.
Furthermore, the pyridine moiety is a well-known ligand in coordination chemistry. The compound could be used to synthesize novel metal complexes with potential catalytic or material applications. The ability of the pyridine nitrogen to coordinate with metal ions could influence various biochemical pathways, a property that could be harnessed for the development of new chemical probes or sensors. The exploration of its reactivity in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures, expanding its utility as a versatile building block in organic synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Methyl-2-(4-nitrobenzoyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves introducing the nitrobenzoyl group to a methyl-substituted pyridine precursor. A two-step approach is recommended:
Acylation : React 3-methylpyridine with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) to improve yield .
- Key Considerations : Monitor reaction progress via TLC and confirm product purity via HPLC (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzoyl) and methyl groups (δ 2.5–2.8 ppm). Use DMSO-d₆ as a solvent for enhanced resolution .
- FTIR : Look for carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- UV-Vis : Analyze π→π* transitions in the nitrobenzoyl moiety (λmax ~260–300 nm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.22 .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Employ SHELXL for small-molecule refinement. Check for twinning (e.g., using ROTAX/PLATON) and refine hydrogen atoms anisotropically .
- Validation : Cross-validate bond lengths/angles with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What role does the nitrobenzoyl group play in the photophysical properties of this compound?
- Methodological Answer :
- Photochromic Behavior : The nitro group facilitates intramolecular proton transfer under UV light, leading to reversible color changes. Probe this using:
- Time-Resolved Spectroscopy : Monitor excited-state dynamics (fs-µs timescales) .
- Polarized Optical Microscopy : Observe anisotropic absorption in single crystals .
- Electronic Effects : DFT calculations show the nitrobenzoyl group lowers the HOMO-LUMO gap (~3.5 eV), enhancing charge-transfer transitions .
Q. How can computational modeling predict reactivity in functionalization reactions (e.g., nitration or halogenation)?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate electrophilic substitution pathways (e.g., Fukui indices to identify reactive sites).
- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF).
- Validation : Compare predicted regioselectivity with experimental LC-MS/MS fragmentation patterns .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound from ethanol/water mixtures and analyze via DSC for sharp melting endotherms.
- Solubility Testing : Use shake-flask method in buffered solutions (pH 2–12) to identify pH-dependent solubility trends.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-Methyl-2-(trifluoromethyl)pyridine, mp 123–124°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
